

An In-depth Technical Guide to 6(Z)-Octadecenol (C₁₈H₃₆O)

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Compound of Interest

Compound Name: 6(Z)-Octadecenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6(Z)-Octadecenol, also known as petroselinyl alcohol or 6-cis-octadecenol, is a monounsaturated fatty alcohol with the molecular formula C₁₈H₃₆O. As a positional isomer of the more common oleyl alcohol (9Z-octadecen-1-ol), its unique structural characteristics, stemming from the location of the cis-double bond at the sixth carbon, may confer distinct physicochemical and biological properties. While research directly focused on **6(Z)-octadecenol** is limited, this guide provides a comprehensive overview of its known attributes, potential biological significance inferred from its precursor petroselinic acid, and its place within the broader class of C₁₈ unsaturated alcohols. This document summarizes its chemical and physical data, explores potential metabolic pathways, outlines synthesis and purification strategies, and details analytical methodologies for its characterization.

Chemical and Physical Properties

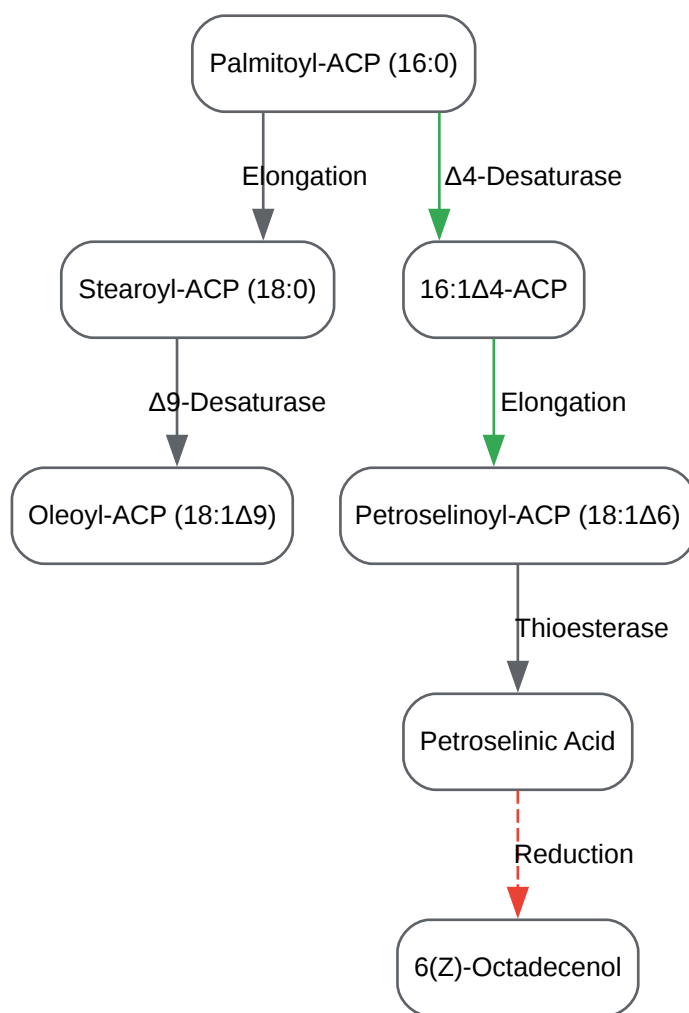
6(Z)-Octadecenol is a long-chain primary fatty alcohol. The presence and position of the cis-double bond influence its physical state and solubility compared to its saturated counterpart, stearyl alcohol, and its other isomers like oleyl alcohol.

Property	Value	Reference
Molecular Formula	C18H36O	[1]
Molecular Weight	268.48 g/mol	[1]
CAS Number	2774-87-0	[1]
Synonyms	Petroselinyl alcohol, 6-cis-Octadecenol	[1]
Physical State	Solid	[Larodan MSDS]
Melting Point	29-30 °C	ChemBK
Boiling Point	361.7 ± 11.0 °C (Predicted)	ChemBK
Density	0.847 ± 0.06 g/cm ³ (Predicted)	ChemBK
Solubility	Insoluble in water; Soluble in organic solvents.	[2]

Natural Occurrence and Biosynthesis

While **6(Z)-Octadecenol** itself is not widely reported as a major natural product, its corresponding fatty acid, petroselinic acid ((6Z)-octadecenoic acid), is abundant in the seeds of plants belonging to the Apiaceae family, such as parsley (*Petroselinum crispum*), coriander (*Coriandrum sativum*), and fennel (*Foeniculum vulgare*).[3]

The biosynthesis of petroselinic acid is a variation of the standard fatty acid synthesis pathway. It is believed to be derived from palmitic acid (16:0) through a series of elongation and desaturation steps. The key enzyme is a specific Δ^4 -desaturase that introduces a double bond at the fourth position of a 16-carbon fatty acyl-ACP, which is then elongated to the 18-carbon petroselinoyl-ACP. **6(Z)-Octadecenol** can then be formed in organisms through the reduction of petroselinic acid or its esters.



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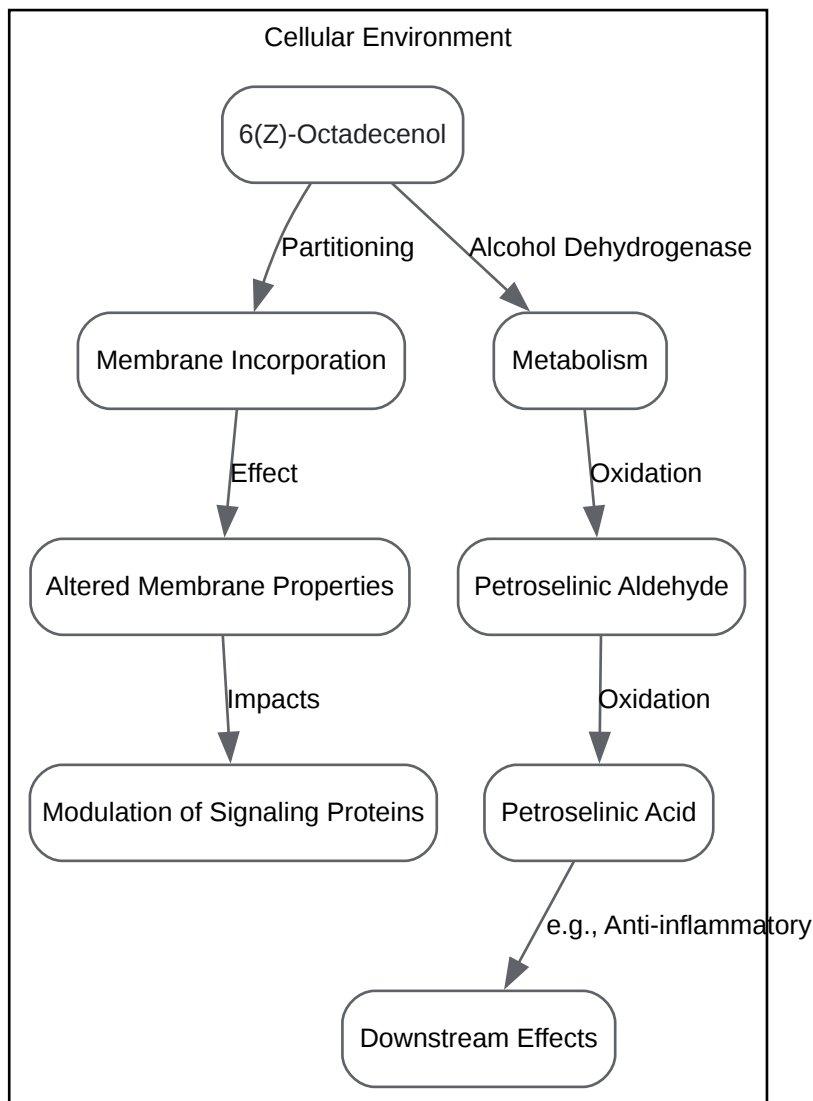
Figure 1: Simplified Biosynthetic Pathway of Petroselinic Acid and its Potential Reduction to **6(Z)-Octadecenol**.

Potential Biological Activity and Signaling

Direct studies on the biological activity and signaling pathways of **6(Z)-Octadecenol** are scarce. However, insights can be drawn from studies on its precursor, petroselinic acid, and the general class of long-chain fatty alcohols.

Petroselinic acid has been reported to possess anti-inflammatory, antibacterial, and antifungal properties.[4] It is plausible that **6(Z)-Octadecenol** may exhibit similar or related activities, as the biological effects of fatty acids and their corresponding alcohols are often linked.

Long-chain fatty alcohols are known to incorporate into cellular membranes, which can alter membrane fluidity and function.[5] This incorporation can, in turn, affect the activity of membrane-bound proteins, including receptors and enzymes involved in signaling cascades. Fatty alcohols can also be metabolized by alcohol dehydrogenases to their corresponding aldehydes and fatty acids, which are themselves biologically active molecules.[5]



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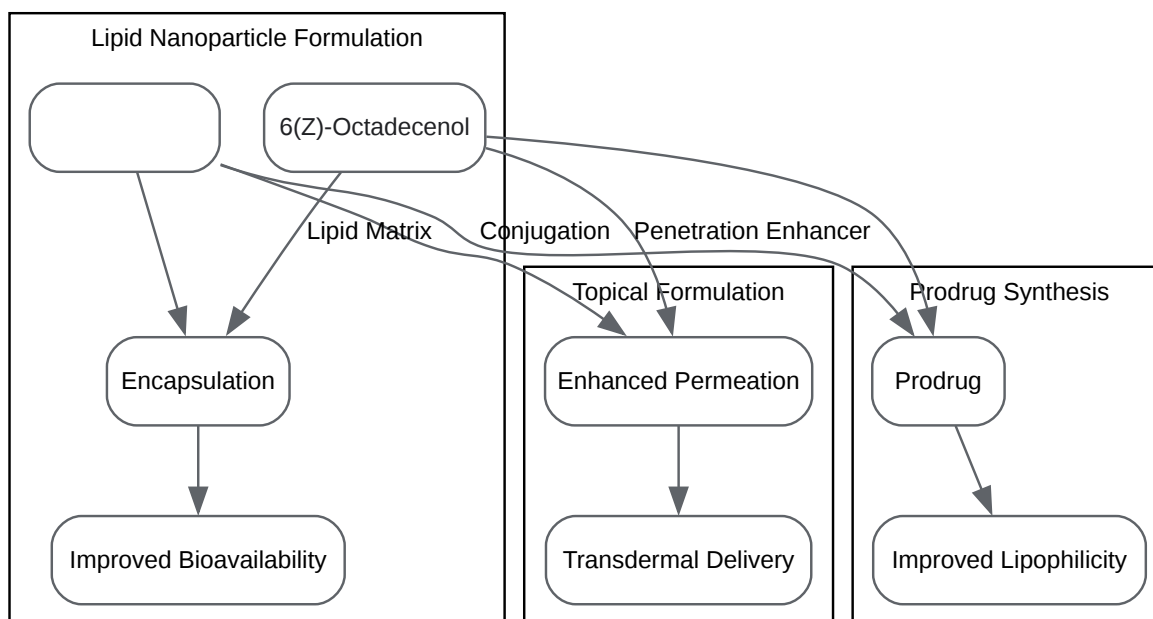
Figure 2: Hypothetical Cellular Fate and Action of **6(Z)-Octadecenol**.

Applications in Drug Development

The unique properties of fatty alcohols make them valuable components in drug delivery systems. Their amphipathic nature allows them to act as emulsifiers, solubilizers, and penetration enhancers.

Potential applications for **6(Z)-Octadecenol** in drug development include:

- **Lipid Nanoparticles (LNPs):** Fatty alcohols are key components in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6] These systems can encapsulate and protect therapeutic agents, modify their release profiles, and improve their bioavailability. The specific geometry of **6(Z)-Octadecenol** may offer advantages in terms of drug loading and stability of these nanoparticles.
- **Topical and Transdermal Delivery:** Unsaturated fatty alcohols can enhance the permeation of drugs through the skin by disrupting the lipid organization of the stratum corneum.[5]
- **Prodrugs:** Fatty alcohols can be conjugated to drugs to form prodrugs with improved lipophilicity, which can enhance their absorption and distribution.[7]



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Figure 3: Potential Applications of **6(Z)-Octadecenol** in Drug Delivery.

Experimental Protocols

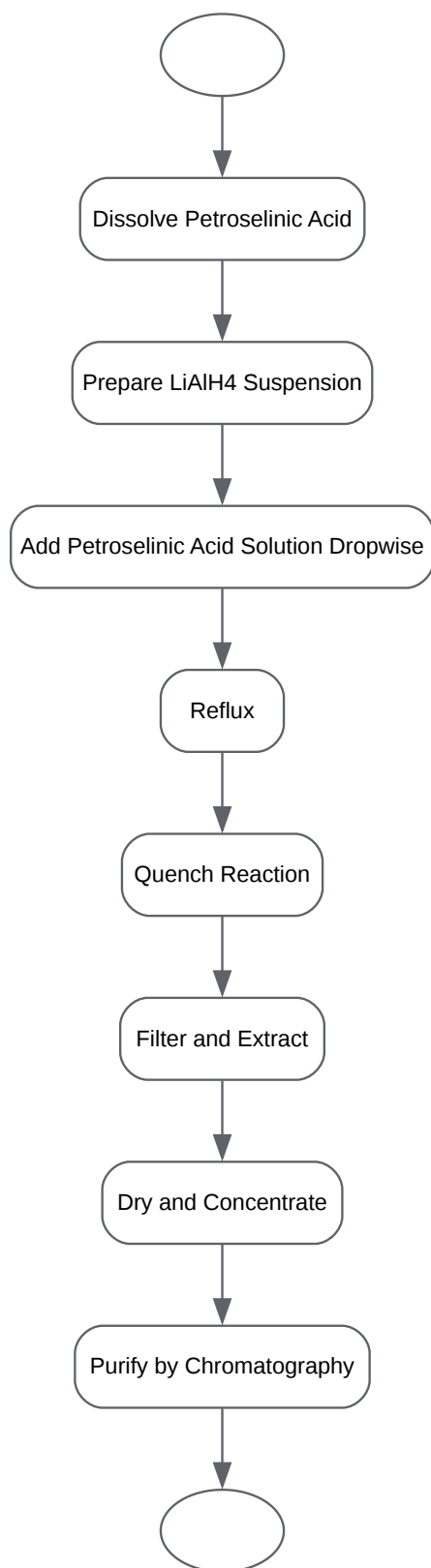
Synthesis of 6(Z)-Octadecenol from Petroselinic Acid

A common method for the synthesis of primary alcohols from carboxylic acids is via reduction.

Principle: The carboxylic acid group of petroselinic acid is reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH_4).

Protocol:

- **Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
- **Addition of Petroselinic Acid:** Dissolve petroselinic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH_4 suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.
- **Quenching:** Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
- **Extraction:** Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and the washings.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **6(Z)-octadecenol**. Further purification can be achieved by flash column chromatography on silica gel.



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Figure 4: Workflow for the Synthesis of **6(Z)-Octadecenol**.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of fatty alcohols.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of **6(Z)-octadecenol** in a suitable solvent such as hexane or dichloromethane.
- **Derivatization (Optional but Recommended):** To improve chromatographic performance and obtain more characteristic mass spectra, derivatize the alcohol to its trimethylsilyl (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- **GC Conditions:**
 - **Column:** A nonpolar or mid-polar capillary column (e.g., DB-5ms).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
 - **Carrier Gas:** Helium at a constant flow rate.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 550.
 - **Ion Source Temperature:** 230 °C.

Expected Mass Spectrum: The mass spectrum of the TMS derivative would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including a prominent [M-15]⁺ peak corresponding to the loss of a methyl group from the TMS moiety.

NMR spectroscopy is essential for the unambiguous structural elucidation of **6(Z)-Octadecenol**.

^1H NMR (in CDCl_3):

- δ ~5.3-5.4 ppm: Multiplet corresponding to the two vinylic protons ($-\text{CH}=\text{CH}-$).
- δ ~3.6 ppm: Triplet corresponding to the two protons on the carbon bearing the hydroxyl group ($-\text{CH}_2\text{OH}$).
- δ ~2.0 ppm: Multiplet corresponding to the four allylic protons ($-\text{CH}_2-\text{CH}=\text{CH}-\text{CH}_2-$).
- δ ~1.2-1.6 ppm: A broad multiplet representing the methylene protons of the long alkyl chain.
- δ ~0.9 ppm: Triplet corresponding to the terminal methyl group ($-\text{CH}_3$).

^{13}C NMR (in CDCl_3):

- δ ~129-130 ppm: Two signals for the vinylic carbons ($-\text{CH}=\text{CH}-$).
- δ ~63 ppm: Signal for the carbon attached to the hydroxyl group ($-\text{CH}_2\text{OH}$).
- δ ~22-33 ppm: A series of signals for the methylene carbons in the alkyl chain.
- δ ~14 ppm: Signal for the terminal methyl carbon ($-\text{CH}_3$).

Conclusion

6(Z)-Octadecenol represents an intriguing, yet understudied, long-chain unsaturated fatty alcohol. While its direct biological functions and signaling roles remain to be fully elucidated, its structural relationship to the biologically active petroselinic acid and its potential applications in drug delivery warrant further investigation. The methodologies for its synthesis from readily available natural precursors and its analytical characterization are well-established, providing a solid foundation for future research into the unique properties and potential therapeutic applications of this molecule. This guide serves as a foundational resource to stimulate and support such endeavors.

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